molecular formula C11H12N2O3S B11464430 Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 101667-99-6

Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11464430
CAS No.: 101667-99-6
M. Wt: 252.29 g/mol
InChI Key: BJCRYHMRNPOVKG-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with an ethyl ester group at the 6-position, a methoxy group at the 4-position, and a methyl group at the 5-position. The compound has a molecular formula of C11H12N2O3S and a molecular weight of 252.29 g/mol .

Preparation Methods

The synthesis of ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki coupling reaction. In this method, ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is reacted with potassium allyltrifluoroborate in the presence of a palladium catalyst and a base such as potassium fluoride in dry 1,4-dioxane. The reaction yields this compound as one of the products .

Chemical Reactions Analysis

Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with similar compounds such as:

Biological Activity

Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C11H12N2O3S
  • Molecular Weight : 240.29 g/mol
  • CAS Number : 658409
  • Structural Characteristics : The compound features a thieno[2,3-d]pyrimidine core with ethoxy and methoxy substitutions that influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include cyclization reactions involving thiophene derivatives and guanidine under specific conditions. Optimization focuses on yield and purity to ensure effective biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

  • IC50 Values : In vitro studies have shown that derivatives of thienopyrimidines can inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against different cancer cell lines such as HeLa (cervical carcinoma) and L1210 (murine leukemia) .

The selectivity of this compound for cancer cells over normal cells indicates its potential as a targeted therapeutic agent. For instance, in studies involving human peripheral blood mononuclear cells (PBMC), IC50 values were above 20 µM, suggesting minimal toxicity to normal cells .

The mechanism by which this compound exerts its anticancer effects primarily involves:

  • Tubulin Inhibition : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to apoptotic cell death in a dose-dependent manner .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyCell LineIC50 (μM)Mechanism
Study AHeLa1.1Tubulin inhibition
Study BL12102.8Apoptosis induction
Study CCEM2.3Cell cycle arrest
Study DPBMC>20Selective toxicity

Case Studies

  • Case Study on Antiproliferative Activity :
    • A study evaluated various thienopyrimidine derivatives for their antiproliferative activity against HeLa and L1210 cells. This compound showed superior activity compared to other tested compounds, reinforcing its potential as an effective anticancer agent .
  • Selectivity Assessment :
    • Further investigations into the selectivity of this compound revealed that it preferentially targets cancer cells without significantly affecting normal human cells, indicating a favorable therapeutic index .

Properties

CAS No.

101667-99-6

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H12N2O3S/c1-4-16-11(14)8-6(2)7-9(15-3)12-5-13-10(7)17-8/h5H,4H2,1-3H3

InChI Key

BJCRYHMRNPOVKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)OC)C

Origin of Product

United States

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